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Compound of Interest

Compound Name: 8,9-Z-Abamectin B1a

Cat. No.: B106482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of 8,9-Z-Abamectin
B1a and its parent compound, Abamectin B1a. 8,9-Z-Abamectin B1a is a photodegradation

product of Abamectin B1a.[1] The data presented herein is collated from toxicological

assessments to support risk evaluation and further research.

Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for 8,9-Z-Abamectin B1a and

Abamectin B1a.

Table 1: Acute Oral Toxicity (LD50)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b106482?utm_src=pdf-interest
https://www.benchchem.com/product/b106482?utm_src=pdf-body
https://www.benchchem.com/product/b106482?utm_src=pdf-body
https://www.benchchem.com/product/b106482?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report2015/ABAMECTIN.pdf
https://www.benchchem.com/product/b106482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Species Strain Vehicle
LD50
(mg/kg bw)

Reference

8,9-Z-

Abamectin

B1a

Mouse CD-1 Not Specified 217 [1][2]

Mouse CF-1 Not Specified 20 [1][2]

Abamectin

B1a
Rat Not Specified Sesame Oil 11 [3]

Rat Not Specified Water 214 [1]

Mouse Not Specified Not Specified 14 [3]

Table 2: Developmental Toxicity

Compound Species
Dosage (mg/kg
bw/day)

NOAEL
(Maternal &
Embryo/Fetal
Toxicity)

Reference

8,9-Z-Abamectin

B1a
Rat 0, 0.25, 0.5, 1.0

1.0 mg/kg

bw/day (highest

dose tested)

[1]

Table 3: Genotoxicity
Compound Test System

Metabolic
Activation

Result Reference

8,9-Z-Abamectin

B1a

Bacterial Gene

Mutation Assay
With and Without Non-mutagenic [1][2]

Toxicological Assessment Conclusion
Based on the available data, the Joint Meeting on Pesticide Residues (JMPR) concluded that

the 8,9-Z isomer of abamectin B1a is of no greater toxicity than the parent abamectin B1a.[1]
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An Acceptable Daily Intake (ADI) of 0–0.002 mg/kg bw was established for the sum of

abamectin and its 8,9-Z isomer.[1]

Experimental Protocols
Acute Oral Toxicity Studies
While specific detailed protocols for the cited studies are not available, acute oral toxicity

studies generally follow standardized guidelines (e.g., OECD Test Guideline 420, 423, or 425).

A typical protocol involves:

Animal Selection: Healthy, young adult rodents of a specific strain are used.

Acclimatization: Animals are acclimatized to laboratory conditions.

Dosing: The test substance is administered in a single oral dose via gavage. The vehicle

used to dissolve or suspend the substance is also administered to a control group.

Observation: Animals are observed for clinical signs of toxicity and mortality at regular

intervals for up to 14 days.

Data Analysis: The LD50, the statistically estimated dose that would be lethal to 50% of the

animals, is calculated.

Developmental Toxicity Study
Developmental toxicity studies are typically conducted in accordance with guidelines such as

OECD Test Guideline 414. The general procedure is as follows:

Mating: Female animals are mated, and the day of conception is determined.

Dosing: The test substance is administered daily to pregnant females during the period of

organogenesis.

Maternal Observation: Dams are observed for signs of toxicity, and body weight and food

consumption are monitored.

Fetal Examination: Shortly before parturition, the dams are euthanized, and the fetuses are

examined for external, visceral, and skeletal abnormalities.
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Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and

developmental toxicity is determined.

Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard method for evaluating the genotoxic potential of a substance and is

typically performed according to OECD Test Guideline 471.

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-

requiring strains of Escherichia coli are used.

Exposure: The bacteria are exposed to the test substance at various concentrations, both

with and without an external metabolic activation system (e.g., S9 mix from rat liver).

Incubation: The treated bacteria are plated on a minimal medium that lacks the required

amino acid.

Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to

synthesize the required amino acid) is counted.

Data Analysis: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies.

Mechanism of Action: Avermectin Neurotoxicity
Abamectin, like other avermectins, exerts its primary toxic effect by interfering with neural and

neuromuscular transmission in invertebrates.[3] It acts as a glutamate-gated chloride channel

(GluCl) allosteric modulator.[4] In mammals, at high doses, abamectin can penetrate the blood-

brain barrier and cause symptoms of CNS depression.[3]
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Caption: Avermectin's mechanism of neurotoxicity.
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Caption: Workflow for an acute oral toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Toxicological Profile: 8,9-Z-Abamectin B1a
vs. Abamectin B1a]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106482#comparative-toxicity-of-8-9-z-abamectin-
b1a-and-abamectin-b1a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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